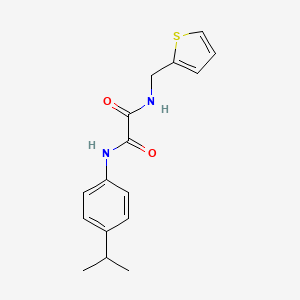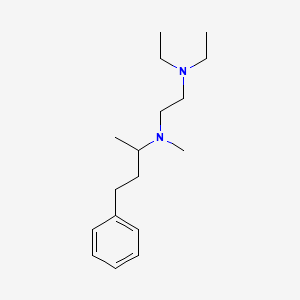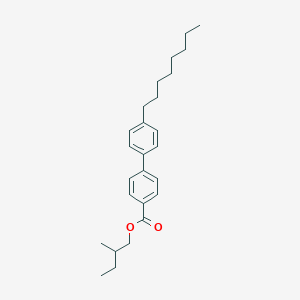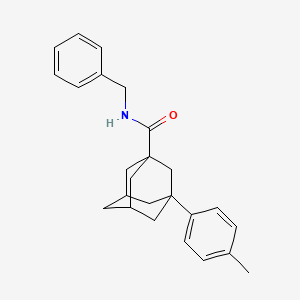![molecular formula C20H17NOS2 B4960896 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, also known as MPTB, is a compound that has been studied for its potential therapeutic applications in various diseases. MPTB is a small molecule that belongs to the class of benzamides, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. NF-κB regulates the expression of genes involved in inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and chemokines.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, possibly through its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer progression.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit NF-κB activation, and reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death, improve cognitive function and memory, and reduce the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit cancer cell growth and migration, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in lab experiments, such as its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases, its optimization for improved pharmacokinetics and toxicity profiles, and its development as a diagnostic tool for disease detection. Other future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide include its potential use in combination therapies with other drugs and its exploration as a lead compound for the development of new benzamide derivatives with improved biological activities.
Synthesis Methods
The synthesis of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide involves the reaction of 2-bromo-N-(2-bromophenyl)benzamide with sodium methylthiolate and phenylthiol under basic conditions. The resulting product is then purified by column chromatography to obtain 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in high yield and purity.
Scientific Research Applications
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
In neurodegenerative disease research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-methylsulfanyl-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBGYUEISYJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)

![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)


![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)

![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)